![molecular formula C14H18OS B14375442 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-48-8](/img/structure/B14375442.png)
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a methyl group and a 3-methylphenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 3-Methylphenylsulfanyl Group: The 3-methylphenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol group reacts with a halogenated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学研究应用
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Methylcyclohexanone: Lacks the 3-methylphenylsulfanyl group, making it less complex and potentially less active in certain applications.
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one: Similar structure but without the additional methyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of both the methyl and 3-methylphenylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89816-48-8 |
|---|---|
分子式 |
C14H18OS |
分子量 |
234.36 g/mol |
IUPAC 名称 |
4-methyl-2-(3-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-4-3-5-12(8-10)16-14-9-11(2)6-7-13(14)15/h3-5,8,11,14H,6-7,9H2,1-2H3 |
InChI 键 |
ISQSELQPJZVMAG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=O)C(C1)SC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
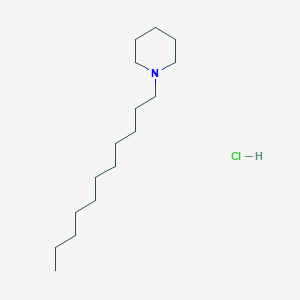

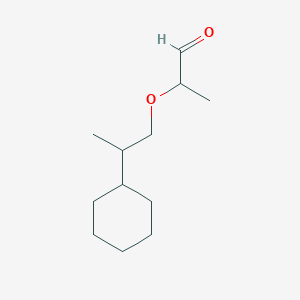
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)


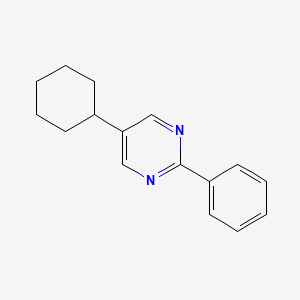

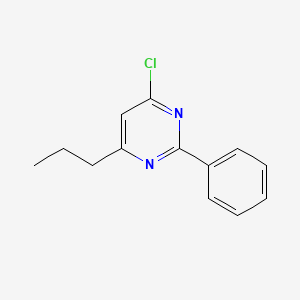
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
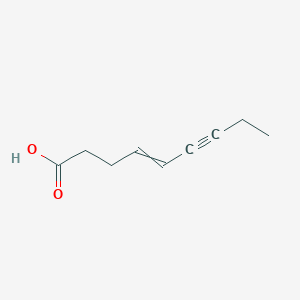
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
